molecular formula C12H15N3O B12075062 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile

Cat. No.: B12075062
M. Wt: 217.27 g/mol
InChI Key: HPCMFWLMWLZKSB-UHFFFAOYSA-N
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Description

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile is an organic compound that features a benzonitrile core substituted with an amino group and a tetrahydro-2H-pyran-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyanobenzonitrile and tetrahydro-2H-pyran-4-amine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Contains the tetrahydropyran ring and is used in similar applications.

    Benzonitrile Derivatives: Other benzonitrile derivatives with different substituents exhibit varying properties and applications.

Uniqueness

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-amino-3-(oxan-4-ylamino)benzonitrile

InChI

InChI=1S/C12H15N3O/c13-8-9-1-2-11(14)12(7-9)15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,14H2

InChI Key

HPCMFWLMWLZKSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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